(2,6-Bis-acetylamino-4-methyl-4,8-dihydro-benzo(1,2-d;5,4-d')bisthiazol-4-yl)-acetic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Bis-acetylamino-4-methyl-4,8-dihydro-benzo(1,2-d;5,4-d’)bisthiazol-4-yl)-acetic acid ethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Bis-acetylamino-4-methyl-4,8-dihydro-benzo(1,2-d;5,4-d’)bisthiazol-4-yl)-acetic acid ethyl ester typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzo-bisthiazole core, followed by the introduction of acetylamino and methyl groups. The final step involves the esterification of acetic acid with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2,6-Bis-acetylamino-4-methyl-4,8-dihydro-benzo(1,2-d;5,4-d’)bisthiazol-4-yl)-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(2,6-Bis-acetylamino-4-methyl-4,8-dihydro-benzo(1,2-d;5,4-d’)bisthiazol-4-yl)-acetic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2,6-Bis-acetylamino-4-methyl-4,8-dihydro-benzo(1,2-d;5,4-d’)bisthiazol-4-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar functional groups.
Benzothiazole derivatives: Compounds with a similar core structure but different substituents.
Eigenschaften
CAS-Nummer |
79115-47-2 |
---|---|
Molekularformel |
C17H20N4O4S2 |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
ethyl 2-(2,6-diacetamido-4-methyl-8H-[1,3]thiazolo[4,5-f][1,3]benzothiazol-4-yl)acetate |
InChI |
InChI=1S/C17H20N4O4S2/c1-5-25-12(24)7-17(4)13-10(26-15(20-13)18-8(2)22)6-11-14(17)21-16(27-11)19-9(3)23/h5-7H2,1-4H3,(H,18,20,22)(H,19,21,23) |
InChI-Schlüssel |
IJKPAIXKAIOBHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1(C2=C(CC3=C1N=C(S3)NC(=O)C)SC(=N2)NC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.